tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate
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Overview
Description
tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate: is a complex organic compound that belongs to the class of furo[3,4-c]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps include:
Formation of the furo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides or tert-butyl esters under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, compounds of this class are often investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate would depend on its specific biological target. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
Furo[3,4-c]pyridine derivatives: These compounds share a similar core structure and might have comparable biological activities.
tert-butyl esters: Compounds with a tert-butyl ester group can have similar chemical properties and reactivity.
Uniqueness
The uniqueness of tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate lies in its specific stereochemistry and functional groups, which can impart distinct biological and chemical properties.
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-9-8-17-11(6-14)10(9)7-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11?/m0/s1 |
InChI Key |
HLBMPIBPEUZPJQ-MTULOOOASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2COC([C@@H]2C1)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2COC(C2C1)CN |
Origin of Product |
United States |
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